molecular formula C7H11N3 B2843142 (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine CAS No. 608515-92-0

(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine

Cat. No. B2843142
Key on ui cas rn: 608515-92-0
M. Wt: 137.18 g/mol
InChI Key: UAAIAYPPUVKXJU-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To a solution of 5-(azidomethyl)-2-(trifluoromethyl)pyrimidine (Description 120; 660 mg, 3.26 mmol) in anhydrous THF (10 ml) was added triphenylphosphine (1.71 g, 6.52 mmol) and water (0.059 ml, 3.26 mmol) and the resulting mixture stirred at room temperature overnight. The mixture was evaporated and the residue purified by column chromatography on silica elution with 5% MeOH in DCM+0.5% NH4OH to give the title compound (320 mg, 55%) as a pale yellow solid.
Name
5-(azidomethyl)-2-(trifluoromethyl)pyrimidine
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
0.059 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
55%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[N:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][CH:10]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH2:4][C:5]1[CH:6]=[N:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][CH:10]=1

Inputs

Step One
Name
5-(azidomethyl)-2-(trifluoromethyl)pyrimidine
Quantity
660 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=NC(=NC1)C(F)(F)F
Name
Quantity
1.71 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.059 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica elution with 5% MeOH in DCM+0.5% NH4OH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
title compound
Type
product
Smiles
NCC=1C=NC(=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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